N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a benzoimidazole moiety, a benzo[d][1,3]dioxole group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzoimidazole derivative, which is then reacted with a benzo[d][1,3]dioxole derivative under specific conditions to form the intermediate product. This intermediate is subsequently reacted with an azetidine derivative to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzo[d][1,3]dioxole group may contribute to the compound’s binding affinity and specificity. The azetidine ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one: Another benzoimidazole derivative with potential biological activities.
(4H)-imidazol-4-ones: Compounds with a similar imidazole scaffold used in various applications.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole group and the azetidine ring distinguishes it from other benzoimidazole derivatives, potentially enhancing its stability, bioavailability, and specificity in biological systems .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(21-8-18-22-14-3-1-2-4-15(14)23-18)13-9-24(10-13)20(26)12-5-6-16-17(7-12)28-11-27-16/h1-7,13H,8-11H2,(H,21,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFWSMSQFYARE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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